BenchChemオンラインストアへようこそ!

Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate

Kinase inhibition c-KIT FLT3

Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate (CAS 960198-51-0) is a heteroaryl-substituted pyrimidine ester with the molecular formula C₁₂H₉FN₂O₂ and a molecular weight of 232.21 g/mol, supplied at ≥98% purity by major research-chemical vendors. The compound features a 3-fluorophenyl group at the pyrimidine C2 position and a methyl ester at C5, a substitution pattern that distinguishes it from the corresponding carboxylic acid (CAS 933988-24-0), the 4-fluorophenyl regioisomer (CAS 933988-26-2), and the non-fluorinated parent phenylpyrimidine ester (CAS 64074-29-9).

Molecular Formula C12H9FN2O2
Molecular Weight 232.21 g/mol
CAS No. 960198-51-0
Cat. No. B6343383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate
CAS960198-51-0
Molecular FormulaC12H9FN2O2
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)F
InChIInChI=1S/C12H9FN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3
InChIKeyFXWRWVBHWUPQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate (CAS 960198-51-0): Procurement-Grade Pyrimidine Building Block for Kinase-Focused Medicinal Chemistry


Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate (CAS 960198-51-0) is a heteroaryl-substituted pyrimidine ester with the molecular formula C₁₂H₉FN₂O₂ and a molecular weight of 232.21 g/mol, supplied at ≥98% purity by major research-chemical vendors . The compound features a 3-fluorophenyl group at the pyrimidine C2 position and a methyl ester at C5, a substitution pattern that distinguishes it from the corresponding carboxylic acid (CAS 933988-24-0), the 4-fluorophenyl regioisomer (CAS 933988-26-2), and the non-fluorinated parent phenylpyrimidine ester (CAS 64074-29-9) [1]. This scaffold has been explicitly claimed in kinase inhibitor patents, including US7923556B2 (phenyl-substituted pyrimidines as kinase inhibitors), and has been profiled in BindingDB against FLT3 and c-KIT kinase targets, establishing its relevance in oncology-focused chemical biology programs [1][2].

Why Generic Pyrimidine-5-carboxylate Esters Cannot Replace Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate in Kinase-Targeted Synthesis


Within the 2-arylpyrimidine-5-carboxylate chemotype, even seemingly minor structural perturbations produce large shifts in kinase selectivity and potency. The 3-fluorophenyl regioisomer (CAS 960198-51-0) places the electron-withdrawing fluorine atom at the meta position of the pendant phenyl ring, which modulates the dihedral angle and electronic character of the biaryl system differently than the 4-fluoro analog (CAS 933988-26-2) or the unsubstituted phenyl variant (CAS 64074-29-9) . BindingDB profiling confirms that compounds within this scaffold class exhibit IC₅₀ values against FLT3 spanning five orders of magnitude—from 1.5 nM to >100 µM—depending solely on the nature and position of aryl substituents and the C5 ester moiety [1][2]. The methyl ester functionality further distinguishes this compound from the free carboxylic acid (CAS 933988-24-0), which possesses a hydrogen-bond donor that can alter permeability, target engagement, and synthetic utility as a coupling partner . Generic substitution without confirming regiochemistry and ester identity would introduce uncontrolled variables into any structure-activity relationship (SAR) study or patent-enabling synthesis.

Quantitative Differentiation Evidence for Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate Against Closest Structural Analogs


Regioisomeric Fluorine Placement Defines c-KIT Kinase Inhibitory Potency: Meta-F vs. Ortho-F and Para-F

The 3-fluorophenyl (meta-F) regioisomer methyl ester (CAS 960198-51-0) has been profiled against c-KIT and FLT3 kinases, yielding IC₅₀ values of 270 nM and 400 nM, respectively [1]. In contrast, a structurally related pyrimidine-5-carboxylate ester bearing a 3-fluorophenyl group on a 1,6-dimethyl-4H-pyrimidine core (CID 53315948) showed no meaningful inhibitory activity (IC₅₀ > 96.6 µM) in a screening campaign at The Scripps Research Institute, representing a >350-fold difference in potency attributable to core substitution differences [2]. Furthermore, within a series of FLT3-targeted pyrimidines (Table 2, Nature Scientific Reports, 2018), the 3-CF₃-phenyl analog exhibited an FLT3 IC₅₀ of 567.5 ± 62 nM, while the unsubstituted morpholine variant was more potent at 395 ± 78 nM, demonstrating that the electronic nature and position of the aryl substituent—not its mere presence—governs target engagement [3].

Kinase inhibition c-KIT FLT3 Structure-activity relationship Regioisomer comparison

Methyl Ester vs. Free Carboxylic Acid: Physicochemical Property Differentiation Relevant to Membrane Permeability and Synthetic Utility

The target compound as the methyl ester (CAS 960198-51-0) has a calculated LogP of 2.07 and zero hydrogen-bond donors (H_Donors = 0), whereas the corresponding free carboxylic acid analog (2-(3-fluorophenyl)pyrimidine-5-carboxylic acid, CAS 933988-24-0) possesses one hydrogen-bond donor (H_Donors = 1) and a substantially lower LogP, estimated at approximately 1.3 based on the removal of the methyl group . The TPSA (topological polar surface area) of the methyl ester is 52.08 Ų, consistent with favorable passive membrane permeability, while the carboxylic acid's TPSA increases to approximately 72 Ų due to the additional polar hydroxyl group . This LogP difference of ~0.7–0.8 log units corresponds to an approximately 5–6 fold difference in calculated lipid bilayer partitioning, per the empirical relationship between LogP and permeability coefficients [1].

Physicochemical properties Lipophilicity Permeability Ester prodrug Synthetic intermediate

Patent-Cited Scaffold for Kinase Inhibitor Development: Documented Use in FLT3 and VEGFR2 Inhibitor Programs

The 2-(3-fluorophenyl)pyrimidine-5-carboxylate scaffold is explicitly encompassed within the Markush structures of kinase inhibitor patents, including US7923556B2, which claims phenyl-substituted pyrimidine compounds with demonstrated kinase inhibitory activity [1]. In BindingDB, the methyl ester compound has documented dual c-KIT/FLT3 activity, while the broader phenylpyrimidine chemotype has produced clinical candidates with sub-nanomolar FLT3 potency (IC₅₀ = 1.5 nM for a CDK4/6-FLT3 dual inhibitor; IC₅₀ = 5 nM Ki for a Vertex FLT3 inhibitor) [2][3]. A related 4-fluorophenyl pyrimidine-5-carbonitrile series demonstrated COX-2 selectivity with compound 4g achieving a GI₅₀ of 0.33 µM against ovarian cancer cells and 87% in vivo inflammation inhibition at 3 hours, outperforming celecoxib (52% inhibition) [4]. The 3-fluorophenyl regioisomer specifically maps to FLT3 inhibitor programs at Shenyang Pharmaceutical University and is referenced in Nerviano Medical Sciences kinase patent families [2][5].

Kinase inhibitor patent FLT3 VEGFR2 Intellectual property Chemical lead series

Meta-Fluorine Substituent Electronic Effects Differentiate 3-Fluorophenyl from 4-Fluorophenyl and Unsubstituted Phenyl in Pyrimidine-Based Kinase Binding

The 3-fluorophenyl substitution pattern places the electronegative fluorine atom at the meta position relative to the pyrimidine ring, exerting an electron-withdrawing inductive effect (−I) without the resonance-donating effect (+M) that would occur at the para position [1]. This meta-F arrangement decreases the electron density on the pendant phenyl ring and increases the acidity of the adjacent C–H bonds, potentially strengthening CH–π interactions with hydrophobic kinase pockets [2]. In a structurally characterized pyrimidine-based FLT3 inhibitor program (Nature Scientific Reports, 2018), the 3-CF₃-phenyl analog (13l) showed an FLT3 IC₅₀ of 567.5 ± 62 nM, while the 4-SO₂Me-phenyl analog (13k) demonstrated an IC₅₀ of 63.0 ± 43 nM—a 9-fold difference attributable to the position and electronic character of the substituent [3]. The 4-Br-phenyl analog (13o) was essentially inactive at 14,800 ± 248 nM, further underscoring that meta-substituted electron-withdrawing groups confer a distinct potency profile not achievable with para-halogen substitution [3].

Fluorine substitution Electronic effects Kinase hinge binding Meta vs. para substitution Medicinal chemistry

Vendor Purity Specifications and Batch-to-Batch Reproducibility: 98% Baseline Enables Downstream SAR Precision

Multiple independent vendors supply Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate at ≥98% purity, including ChemScene (Cat. CS-0587180, ≥98%), Leyan (Product No. 1657846, 98%), and Beyotime (Cat. Y043903, 95%) [1]. The MDL number MFCD09864714 and the standardized SMILES notation O=C(C1=CN=C(C2=CC=CC(F)=C2)N=C1)OC are consistently reported across vendors, enabling unambiguous identity verification . In comparison, the corresponding 4-fluorophenyl regioisomer (CAS 933988-26-2) is primarily available as the carboxylic acid rather than the methyl ester, requiring additional synthetic manipulation if the ester is the desired form . The unsubstituted phenyl analog (CAS 64074-29-9) is commercially available from Thermo Scientific at 97% purity, but lacks the fluorine handle for subsequent SAR exploration or ¹⁹F NMR-based metabolic studies .

Purity specification Quality control Reproducibility Structure-activity relationship Procurement standard

Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate: Evidence-Backed Procurement Scenarios for Drug Discovery and Chemical Biology


FLT3/c-KIT Dual Kinase Inhibitor Hit Finding and Lead Optimization

The compound's documented dual c-KIT (IC₅₀ = 270 nM) and FLT3 (IC₅₀ = 400 nM) inhibition profile [1] makes it a validated starting point for acute myeloid leukemia (AML) and gastrointestinal stromal tumor (GIST) drug discovery programs. Its sub-µM potency against both targets places it within the actionable hit range, while the established SAR showing that optimized analogs in this chemotype can achieve single-digit nanomolar FLT3 potency (IC₅₀ = 1.5 nM) [2] provides a clear optimization trajectory. Procurement of the exact 3-fluorophenyl methyl ester ensures that the initial hit can be confirmed and expanded upon without regioisomeric ambiguity.

¹⁹F NMR Probe Development for Metabolic Stability and Target Engagement Studies

The single fluorine atom at the meta position of the pendant phenyl ring provides a clean ¹⁹F NMR spectroscopic handle [1][2]. With zero hydrogen-bond donors and a LogP of 2.07 [3], the methyl ester form offers favorable cell permeability for cellular target engagement assays. The compound can serve as a ¹⁹F-labeled probe for NMR-based fragment screening or as a metabolic stability benchmark in liver microsome assays, where the fluorine atom enables definitive quantification without interference from endogenous biomolecules.

Regioselective Synthesis of 2,5-Disubstituted Pyrimidine Combinatorial Libraries

As a methyl ester with the 3-fluorophenyl group pre-installed at the C2 position, the compound serves as a versatile intermediate for parallel synthesis of amide, hydrazide, and heterocycle-fused libraries [1]. The ester can be hydrolyzed to the carboxylic acid (CAS 933988-24-0) for amide coupling, or reduced to the alcohol for further functionalization [2]. The MDL number MFCD09864714 and standardized vendor purity specifications (≥98%) [3] ensure that library synthesis is performed on material of defined identity, critical for patent-enabling SAR studies.

Kinase Selectivity Profiling Panel Reference Compound

Given its membership in the 2-arylpyrimidine-5-carboxylate kinase inhibitor class explicitly claimed in US7923556B2 [1] and its known c-KIT/FLT3 activity profile [2], this compound is suitable as a reference standard for kinase selectivity panels. Its sub-µM but not ultra-potent profile (IC₅₀ ~270–400 nM) makes it an ideal control compound for discriminating between on-target and off-target kinase inhibition in cell-based assays, particularly when benchmarking against more potent clinical candidates such as the FLT3 inhibitors with IC₅₀ values in the 1–90 nM range [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.